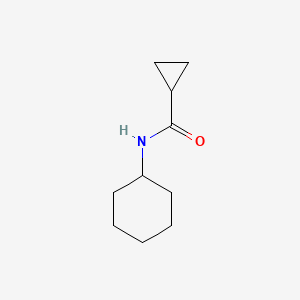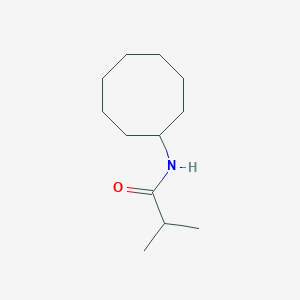![molecular formula C17H18N2O4S B3882031 N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE](/img/structure/B3882031.png)
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE
Vue d'ensemble
Description
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an aminosulfonyl group, a methoxyphenyl group, and an acrylamide moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE typically involves the following steps:
Formation of the Aminosulfonyl Intermediate: The initial step involves the introduction of the aminosulfonyl group onto a suitable aromatic precursor. This can be achieved through sulfonation followed by amination.
Coupling with Methoxyphenyl Group: The intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Acrylamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nature of the substituents
Applications De Recherche Scientifique
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-3-(4-METHOXYPHENYL)ACRYLAMIDE can be compared with other similar compounds, such as:
N-[5-(aminosulfonyl)-2-methoxyphenyl]acetamide: Shares similar functional groups but differs in the presence of the acrylamide moiety.
N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Contains additional heterocyclic rings and different substitution patterns.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-5-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-9-15(24(18,21)22)11-16(12)19-17(20)10-6-13-4-7-14(23-2)8-5-13/h3-11H,1-2H3,(H,19,20)(H2,18,21,22)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNSENCYKDUTCK-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3881953.png)
![(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B3881963.png)
![4-phenyl-4-[(phenylsulfonyl)hydrazono]butanoic acid](/img/structure/B3881967.png)
![dimethyl 3-methyl-5-[(3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3881969.png)
![N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-2-ETHOXYBENZAMIDE](/img/structure/B3881970.png)

![8-[(1-phenylcyclopentyl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3881993.png)
![N-{4-[N-(3,4,5-trimethoxybenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3882002.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B3882014.png)
![methyl 3-[(3-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3882016.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B3882024.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3882039.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]tetrahydro-2H-thiopyran-4-amine](/img/structure/B3882047.png)
